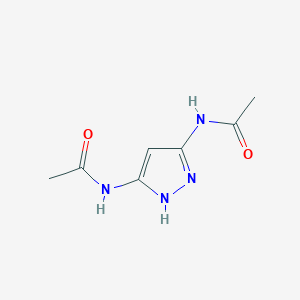

N,N'-(1H-Pyrazole-3,5-diyl)diacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-acetamido-1H-pyrazol-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O2/c1-4(12)8-6-3-7(11-10-6)9-5(2)13/h3H,1-2H3,(H3,8,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIIWUERQTBQHCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=NN1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N,n 1h Pyrazole 3,5 Diyl Diacetamide and Its Structural Analogues

Strategic Approaches to the N,N'-(1H-Pyrazole-3,5-diyl)diacetamide Core

The primary and most direct route to this compound relies on the synthesis of its precursor, 3,5-diaminopyrazole. This key intermediate is typically synthesized through the cyclization of a suitable acyclic precursor.

One prevalent method involves the reaction of malononitrile (B47326) with hydrazine (B178648). mdpi.com A variation of this strategy begins with the diazotization of an aniline (B41778), which is then coupled with malononitrile to form an intermediate. This intermediate subsequently undergoes ring-closure upon treatment with hydrazine to yield 3,5-diaminopyrazole. mdpi.com A notable upscaling of this synthesis transitioned the potentially hazardous diazotization step to a safer flow chemistry process, demonstrating the method's industrial applicability. mdpi.com The final cyclization step, often conducted in ethanol (B145695), can be optimized by solvent selection to improve the precipitation and yield of the 3,5-diaminopyrazole product. mdpi.com

Another classical and versatile approach to the pyrazole (B372694) core is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst. jk-sci.com For the synthesis of 3,5-diaminopyrazole, a malononitrile derivative can be reacted with hydrazine. connectjournals.com This condensation reaction is a cornerstone of pyrazole chemistry, offering a reliable pathway to the heterocyclic core.

| Precursors | Reagents | Product | Reference(s) |

| Aniline, Malononitrile | 1. NaNO₂, Acid 2. Hydrazine hydrate (B1144303) | 3,5-Diaminopyrazole | mdpi.com |

| 1,3-Dicarbonyl Compound, Hydrazine | Catalytic Acid | Pyrazole | jk-sci.com |

| Substituted Anilines, Malononitrile | 1. Nitrous acid 2. Hydrazine | 3,5-Diaminopyrazole derivatives | connectjournals.com |

Derivatization Techniques at the Pyrazole-3,5-diyl Positions

Once the 3,5-diaminopyrazole core is obtained, various derivatization techniques can be employed to introduce diverse functionalities, leading to a wide array of structural analogues, including the target compound this compound.

Acetylation and Related Acylations of Pyrazole-3,5-diamines

The synthesis of this compound is achieved through the direct acetylation of 3,5-diaminopyrazole. This reaction is typically performed using an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. acs.orgresearchgate.net The reactivity of the different nitrogen atoms in the 3,5-diaminopyrazole system is a key consideration. Studies on related pyrazolopyridine systems have shown that under mild conditions with acetic anhydride, the endocyclic N(1)H of the pyrazole ring can be more reactive than the exocyclic amino groups at the C(3) and C(6) positions. researchgate.net However, for 3,5-diaminopyrazole itself, the dual acetylation of the exocyclic amino groups at positions 3 and 5 is the desired transformation to yield this compound. acs.org

Related acylations can be performed using various acyl chlorides or anhydrides to produce a library of N,N'-diacyl derivatives. For instance, reacting 4-arylazo-3,5-diaminopyrazoles with acetyl chloride in pyridine (B92270) has been used to synthesize the corresponding N-acetyl derivatives. jocpr.comjocpr.com

| Starting Material | Acetylating Agent | Solvent | Product | Reference(s) |

| 3,5-Diaminopyrazole | Acetic Anhydride / Acetyl Chloride | - | This compound | acs.org |

| 4-((4-substitutedphenyl)-diazenyl)-3,5-dimethyl-1H-pyrazole | Acetyl Chloride | Pyridine | 1-(4-((4-substitutedphenyl)-diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)-ethanone | jocpr.comjocpr.com |

| 3,6-Diamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles | Acetic Anhydride | - | N-acetylated pyrazolopyridines | researchgate.net |

Introduction of Azo Moieties at the Pyrazole Core

The pyrazole ring is sufficiently activated to undergo electrophilic substitution reactions, including azo coupling. wikipedia.orgorganic-chemistry.org This reaction introduces an arylazo group (-N=N-Ar) onto the pyrazole core, typically at the C4 position, which is electronically favored for such substitutions. The process involves reacting a diazonium salt, prepared from an aromatic amine, with the 3,5-diaminopyrazole. connectjournals.comnih.gov

This method is widely used to synthesize a variety of 4-arylazo-3,5-diaminopyrazole derivatives, which are often brightly colored compounds with applications as dyes and have been investigated for their biological activities. connectjournals.comnih.govyoutube.com The reaction conditions, particularly pH, are crucial for successful coupling. wikipedia.orgorganic-chemistry.org A simple two-step procedure involves the diazotization of an aniline followed by coupling with 3,5-diaminopyrazole. nih.gov

Synthesis of Spiro Heterocyclic Systems Incorporating Pyrazole-Derived Diacetamide (B36884) Linkages

Spiro compounds, which feature two rings connected by a single common atom, represent a unique class of three-dimensional molecules. clockss.org The pyrazole scaffold is a valuable precursor for creating novel spiro heterocyclic systems. clockss.orgresearchgate.net While direct synthesis of a spiro system from this compound is not commonly reported, the precursor 3,5-diaminopyrazole and its derivatives are utilized in multicomponent reactions to build spiro architectures. tandfonline.com

For example, spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives have been synthesized through a one-pot, four-component domino reaction involving hydrazine derivatives, active methylene (B1212753) precursors like malononitrile, isatin, and 1,3-dicarbonyl compounds. tandfonline.com Another approach describes the reaction of 3-phenacylideneindolin-2-ones with hydrazine hydrate to form spiro[indoline-3,3'-(5'-pyrazolin)]-2-ones. jst.go.jp These strategies highlight the versatility of pyrazole precursors in constructing complex, spiro-fused heterocyclic systems.

Incorporation into Larger Polyheterocyclic Frameworks

The pyrazole ring serves as an excellent building block for the construction of more complex polyheterocyclic systems. researchgate.net Functionalized pyrazoles can be used to synthesize fused ring systems like pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c] mdpi.comconnectjournals.comresearchgate.nettriazines, and pyrazolo[3,4-b]pyridines. researchgate.netmdpi.comglobalauthorid.com

One strategy involves reacting a functionalized pyrazole, such as 3-bromoacetyl-1,5-diphenyl-1H-pyrazole-4-carbonitrile, with other heterocyclic building blocks. This specific pyrazole derivative has been used to synthesize polyheterocyclic systems incorporating thiophene, thiazole, and thiadiazole moieties. researchgate.net Another common approach is the condensation of 5-aminopyrazole derivatives with 1,3-bielectrophilic substrates to form fused pyrazolo[3,4-b]pyridines. mdpi.com Furthermore, the combination of pyrazole and 1,2,4-triazole (B32235) frameworks has led to the synthesis of new energetic materials, demonstrating the utility of pyrazole in creating larger, functional molecular architectures. rsc.org

Catalytic Protocols in the Synthesis of this compound Precursors and Derivatives

Catalysis plays a significant role in modern organic synthesis, offering efficient and environmentally benign pathways. In the context of pyrazole synthesis, various catalytic protocols have been developed.

For the synthesis of pyrazole precursors, nano-organocatalysts, such as magnetically retrievable ferrite-anchored glutathione, have been used for microwave-assisted Paal-Knorr reactions to produce pyrazoles. jk-sci.com Similarly, nano-ZnO has been employed as an eco-friendly catalyst for the synthesis of 1,3,5-substituted pyrazoles in aqueous media. nih.govmdpi.com

Visible light photoredox catalysis has emerged as a mild and efficient method for synthesizing polysubstituted pyrazoles from hydrazine and Michael acceptors. organic-chemistry.org Transition metal catalysis, using silver or rhodium complexes, has also been applied to synthesize variously substituted pyrazoles. mdpi.comorganic-chemistry.org For instance, a silver-catalyzed reaction has been used to produce 5-aryl-3-trifluoromethyl pyrazoles. mdpi.com While these catalytic methods are generally applied to the synthesis of the pyrazole ring itself or its substituted derivatives, they represent powerful tools that can be adapted for the efficient production of precursors for this compound.

| Reaction Type | Catalyst | Substrates | Product Type | Reference(s) |

| Paal-Knorr Reaction | Ferrite-Anchored Glutathione | 1,3-Dicarbonyl, Hydrazine | Pyrazole | jk-sci.com |

| Condensation | Nano-ZnO | Phenylhydrazine, Ethyl acetoacetate (B1235776) | 1,3,5-substituted pyrazole | nih.govmdpi.com |

| Tandem Reaction | Visible Light Photoredox Catalyst | Hydrazone, α-bromo ketone | 1,3,5-trisubstituted pyrazole | organic-chemistry.org |

| Cycloaddition | Silver Catalyst | N'-benzylidene tolylsulfonohydrazides, β-keto ester | 5-aryl-3-trifluoromethyl pyrazole | mdpi.com |

| Addition-Cyclization | Rhodium Catalyst | Hydrazine, Alkyne | Highly substituted pyrazole | organic-chemistry.org |

| Domino Annulation | (+)-Camphor-10-sulfonic acid (CSA) | Hydrazine, Malononitrile, Isatin, 1,3-dicarbonyl | Spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] | tandfonline.com |

One-Pot Multicomponent Reactions for Pyrazole Derivatives

One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical strategy for the synthesis of complex molecules like pyrazole derivatives from simple starting materials in a single synthetic operation. nih.govresearchgate.net This approach avoids the need for isolation of intermediates, thereby saving time, resources, and reducing waste. acs.org The synthesis of pyranopyrazoles, a fused heterocyclic system, is a prominent example where MCRs are extensively used. nih.gov The general reaction scheme for the one-pot synthesis of pyranopyrazoles typically involves the reaction of an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate, often facilitated by a catalyst. researchgate.net

Researchers have developed numerous variations of these MCRs to produce a wide array of pyrazole derivatives. For instance, a four-component reaction involving alkyl nitrile derivatives, various hydrazine derivatives, dialkyl acetylenedicarboxylate, and ethyl acetoacetate has been shown to produce pyrano[2,3-c]-pyrazoles in high yields. nih.gov Similarly, 1H-pyrazole-1-carbothioamide derivatives have been synthesized via a one-pot reaction of hydrazine hydrate, arylidene malononitrile, and isothiocyanates under solvent-free conditions. biointerfaceresearch.com These reactions often proceed with high efficiency, short reaction times, and simplified work-up procedures. researchgate.netbiointerfaceresearch.com

Table 1: Examples of One-Pot Multicomponent Reactions for Pyrazole Derivatives

| Product Type | Reactants | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|

| Dihydropyrano[2,3-c]pyrazoles | Aldehydes, Malononitrile, β-Ketoesters, Hydrazine Hydrate | Sodium Gluconate | High | rsc.org |

| 1H-Pyrazole-1-carbothioamides | Hydrazine Hydrate, Arylidene Malononitrile, Isothiocyanates | HAp/ZnCl2 nano-flakes, 60-70°C, solvent-free | 80-90% | biointerfaceresearch.com |

| Pyrano[2,3-c]pyrazoles | Ethyl Acetoacetate, Malononitrile, Aldehydes, Hydrazine Hydrate | Ag/TiO2 nanocatalyst, Aqueous Ethanol, 70°C | 78-93% | nih.gov |

| Coumarin-functionalized Pyrazoles | Aldehydes, Malononitrile, Hydrazine Hydrate, 4-hydroxycoumarin | SrFe12O19 magnetic nanoparticles, solvent-free | High | rsc.org |

| Pyrazole-linked Thiazoles | Aryl Glyoxal, Aryl Thioamide, Pyrazolones | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), Room Temp. | Good to Excellent | acs.org |

Heterogeneous and Homogeneous Catalysis in Pyrazole Ring Formation

The formation of the pyrazole ring is frequently facilitated by catalysts, which can be broadly classified as heterogeneous or homogeneous. researchgate.net Catalysis plays a crucial role in enhancing reaction rates, improving yields, and increasing selectivity. nih.gov

Heterogeneous Catalysis: Heterogeneous catalysts are in a different phase from the reactants and offer significant advantages, including easy separation from the reaction mixture, potential for recycling and reuse, and enhanced stability. researchgate.netnih.gov This makes them particularly suitable for developing greener and more cost-effective synthetic processes. researchgate.net A variety of materials have been employed as heterogeneous catalysts in pyrazole synthesis. These include:

Metal Nanoparticles: Magnetic nanoparticles, such as cobalt ferrite (B1171679) ([CoFe2O4]), have been used to catalyze the synthesis of pyrano[2,3-c]pyrazole derivatives under ultrasonic irradiation. researchgate.net Strontium ferrite (SrFe12O19) magnetic nanoparticles have also been effective in solvent-free MCRs. rsc.org

Supported Catalysts: Nickel-based catalysts are used for the one-pot synthesis of pyrazoles from hydrazines, ketones, and aldehydes at room temperature. researchgate.netresearchgate.net Amino-functionalized mesoporous silica (B1680970) (SBA-Pr-NH2) has served as a highly efficient catalyst for the rapid, room-temperature synthesis of pyrano[2,3-c]pyrazoles. nih.gov

Composite Materials: A composite of sulfated polyvinyl alcohol (SPVA) has been engineered as a heterogeneous acid catalyst for the environmentally benign synthesis of pyrazole derivatives from aromatic aldehydes, malononitrile, and phenylhydrazine. bohrium.com

Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants. While catalyst separation can be more challenging than in heterogeneous systems, homogeneous catalysts often exhibit high activity and selectivity. mdpi.com An example is the use of a mixture of iron(III) chloride (FeCl3) and polyvinylpyrrolidone (B124986) (PVP) as a green homogeneous catalytic system for synthesizing 5-amino-1H-pyrazole-4-carbonitriles in a water/PEG-400 medium. mdpi.com Palladium-catalyzed coupling reactions of aryl triflates with pyrazole derivatives have also been developed for the synthesis of N-arylpyrazoles. mdpi.com Protic pyrazole complexes, particularly those with pincer-type ligands, can themselves act as catalysts in various transformations. nih.gov

Table 2: Comparison of Catalytic Systems in Pyrazole Synthesis

| Catalyst Type | Catalyst Example | Reaction Type | Advantages | Reference |

|---|---|---|---|---|

| Heterogeneous | Fe3O4@THAM-SO3H | One-pot synthesis of pyrano[2,3-c]pyrazoles | Reusable, good dispersity, high efficiency | nih.gov |

| Heterogeneous | Nickel-based catalyst | Condensation of hydrazines, ketones, aldehydes | Room temperature reaction, reusable | researchgate.netresearchgate.net |

| Heterogeneous | Amino-functionalized SBA-15 | Synthesis of pyrano[2,3-c]pyrazoles | Rapid reaction (8 min), excellent yields (80-95%) | nih.gov |

| Homogeneous | FeCl3/PVP | Cyclocondensation for 5-aminopyrazoles | Green solvent system (water/PEG-400), high yields | mdpi.com |

| Homogeneous | Palladium complexes | Coupling of aryl triflates with pyrazoles | Forms N-arylpyrazoles | mdpi.com |

Sustainable and Green Chemistry Approaches in Pyrazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyrazole derivatives to minimize environmental impact. nih.govresearchgate.net This involves the use of environmentally benign solvents, solvent-free conditions, energy-efficient methods, and recyclable catalysts. researchgate.netbenthamdirect.com

Key green strategies include:

Green Solvents: Water and polyethylene (B3416737) glycol (PEG) are favored as non-toxic and environmentally friendly solvents. researchgate.netresearchgate.net For example, PEG-400 has been used as an efficient medium for the three-component synthesis of pyrazolo[3,4-b]pyridine derivatives without a catalyst. bohrium.com

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and can lead to higher reaction rates and easier product isolation. rsc.orgbohrium.com The synthesis of pyrazole-4-carbonitrile derivatives has been achieved under solvent-free conditions using an engineered polyvinyl alcohol catalyst. bohrium.com

Energy-Efficient Techniques: The use of alternative energy sources like microwave irradiation and ultrasonic assistance can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.netbenthamdirect.com Ultrasonic irradiation has been successfully applied in the synthesis of pyrano[2,3-c]pyrazole derivatives using a magnetic nanocatalyst. researchgate.net

Recyclable Catalysts: The development of catalysts that can be easily recovered and reused for multiple reaction cycles is a cornerstone of sustainable synthesis. nih.gov Magnetic nanocatalysts, which can be retrieved using an external magnet, exemplify this approach. researchgate.net

The overarching goal of these strategies is to develop synthetic pathways that are not only efficient and high-yielding but also operationally simple and atom-economical. nih.govresearchgate.net

Table 3: Overview of Green Chemistry Strategies in Pyrazole Synthesis

| Green Strategy | Specific Method/Catalyst | Advantages | Reference |

|---|---|---|---|

| Green Solvents | Water, Polyethylene Glycol (PEG-400) | Non-toxic, renewable, environmentally benign | bohrium.comresearchgate.net |

| Solvent-Free Synthesis | Use of solid-state or neat reactant mixtures | Reduced waste, simplified work-up, often faster | rsc.orgbohrium.com |

| Energy Efficiency | Microwave or ultrasonic irradiation | Shorter reaction times, lower energy consumption | researchgate.netbenthamdirect.com |

| Recyclable Catalysts | Magnetic nanoparticles (e.g., CoFe2O4, SrFe12O19) | Easy separation and reuse, reduced catalyst waste | rsc.orgresearchgate.net |

| Bio-based Catalysts | Sodium gluconate | Utilizes a renewable, organic catalyst | rsc.org |

Exploration of Upscalable Synthetic Routes for Pyrazole Diamine Intermediates

The synthesis of this compound relies on the availability of its core precursor, 3,5-diamino-1H-pyrazole. The development of safe, efficient, and scalable routes to this key intermediate is therefore of critical importance. Aromatic diamines are widely used as intermediates in the preparation of various chemicals. connectjournals.com The synthesis of 3,5-diaminopyrazole derivatives can be achieved by reacting nitrile intermediates with hydrazine. connectjournals.com

A significant advancement in this area is the successful upscaling of the synthesis of 3,5-diamino-1H-pyrazole (referred to as compound E or, in its salt form, Disperazol) from a 1-gram laboratory scale to a 400-gram scale. nih.govresearchgate.net The initial lab-scale synthesis involves a three-step process:

Formation of a diazonium ion from an aniline precursor, which is stabilized in cold acidic conditions. mdpi.com

Quenching of the diazotized aniline with malononitrile to form an intermediate. mdpi.com

Ring-closure of the intermediate with hydrazine in ethanol to yield 3,5-diamino-1H-pyrazole. mdpi.com

A major challenge in scaling up this synthesis is the handling of the potentially hazardous diazotization step. researchgate.net To address this, a flow chemistry approach was implemented. researchgate.netmdpi.com This strategy transformed the hazardous batch diazotization into a safe and manageable continuous process, resulting in a clean reaction with good yields. researchgate.netmdpi.com For the subsequent ring-closure step, solvent screening was performed for the large-scale reaction, with diethyl ether being identified as a suitable solvent that allows for a high concentration of the intermediate and effective precipitation of the final product. researchgate.net The reaction is highly exothermic and requires careful, dropwise addition of hydrazine hydrate. nih.gov This successful scale-up demonstrates a viable pathway for the industrial production of this crucial pyrazole diamine intermediate. mdpi.com

Computational and Theoretical Investigations of N,n 1h Pyrazole 3,5 Diyl Diacetamide Systems

Quantum Chemical Calculations Using Density Functional Theory (DFT)

Density Functional Theory is a powerful computational method used to investigate the electronic structure and properties of molecules. For a molecule like N,N'-(1H-Pyrazole-3,5-diyl)diacetamide, DFT would provide fundamental insights into its behavior at the quantum level.

Electronic Structure Properties and Orbital Analysis

DFT calculations would be employed to determine the electronic properties of this compound. This includes the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The distribution of electron density and the molecular electrostatic potential (MEP) map would also be calculated to identify electrophilic and nucleophilic sites within the molecule.

Table 1: Illustrative Electronic Properties of a Pyrazole (B372694) Derivative (Example Data)

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Prediction of Vibrational Frequencies and Spectroscopic Signatures

Theoretical vibrational analysis using DFT is a standard method for interpreting and predicting infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can assign specific vibrational modes to the corresponding peaks in the experimental spectra of this compound. This would allow for a detailed understanding of the molecule's structural characteristics and the vibrations of its functional groups, such as the C=O and N-H stretches of the acetamide (B32628) groups and the vibrations of the pyrazole ring.

Table 2: Illustrative Predicted Vibrational Frequencies for a Pyrazole Derivative (Example Data)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Spectroscopic Signature |

|---|---|---|

| N-H Stretch | 3450 | IR, Raman |

| C=O Stretch | 1680 | IR, Raman |

| C-N Stretch | 1350 | IR, Raman |

Conformational Analysis and Energy Landscapes

The flexibility of the acetamide side chains in this compound allows for multiple possible conformations. A conformational analysis using DFT would be performed to identify the most stable geometric arrangements of the molecule. By rotating the rotatable bonds and calculating the potential energy at each step, a potential energy surface (PES) can be constructed. This analysis would reveal the global minimum energy conformer and the energy barriers between different conformations, providing insight into the molecule's flexibility and preferred shapes.

Table 3: Illustrative Relative Energies of Conformations for a Di-substituted Pyrazole (Example Data)

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | 180 | 0.00 |

| 2 | 60 | 2.5 |

Molecular Modeling and Simulation Approaches

Molecular modeling techniques are essential for understanding how a molecule like this compound might interact with biological systems.

Ligand-Protein Docking Simulations for Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. For this compound, docking simulations would be performed against various protein targets to predict its potential biological activity. The simulations would identify the most likely binding pose and calculate a docking score, which estimates the binding affinity. The analysis of the docked pose would reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues.

Table 4: Illustrative Ligand-Protein Docking Results for a Pyrazole-based Inhibitor (Example Data)

| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. To develop a QSAR model for pyrazole derivatives, a dataset of compounds with known activities would be used. Various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each compound, including this compound. Statistical methods would then be used to build a model that can predict the activity of new, untested compounds based on their structural features.

Table 5: Illustrative QSAR Model for a Series of Pyrazole Derivatives (Example Data)

| Statistical Parameter | Value |

|---|---|

| Correlation Coefficient (R²) | 0.85 |

| Cross-validated R² (Q²) | 0.75 |

| Predictive R² (Pred_R²) | 0.70 |

Computational Studies on Reaction Mechanisms and Pathways

While specific computational studies on the reaction mechanisms of this compound are not widely documented in publicly available research, the reactivity of the pyrazole core and its derivatives has been a subject of theoretical investigation. mdpi.comresearchgate.net General principles derived from these studies can be extrapolated to understand the potential reaction pathways for this compound.

The pyrazole ring is an aromatic heterocycle with an excess of π-electrons, which influences its reactivity. mdpi.com Theoretical studies have shown that the pyrazole nucleus has distinct reactive sites. Specifically, electrophilic substitution reactions are favored at the C4 position, while nucleophilic attacks tend to occur at the C3 and C5 positions. mdpi.com In this compound, the C3 and C5 positions are substituted with acetamido groups, which would influence the electron density distribution of the ring and, consequently, its reactivity.

Computational methods, particularly Density Functional Theory (DFT), are frequently employed to investigate reaction mechanisms in pyrazole chemistry. For instance, theoretical studies on the synthesis of pyrazole derivatives through cycloaddition reactions have elucidated the energetics of different reaction pathways and the structures of transition states. mdpi.com Similarly, the investigation into the formation of pyrazole carbamic acids from the reaction of pyrazoles with CO2 has been explored using DFT, revealing the reaction's energetic profile and the influence of substituents and solvents. researchgate.net These studies often involve calculations of activation energies and reaction enthalpies to determine the most probable mechanistic routes.

Theoretical Insights into Intermolecular Interactions and Supramolecular Assembly

The supramolecular chemistry of pyrazoles is rich and has been the subject of both crystallographic and computational studies. nih.govresearchgate.net The pyrazole moiety is an excellent building block for supramolecular structures due to its ability to act as both a hydrogen bond donor (via the N-H group) and acceptor (via the sp2 hybridized nitrogen atom). researchgate.net

Theoretical investigations, including ab initio calculations, have been used to determine the relative stabilities of various hydrogen-bonded assemblies of pyrazole derivatives. nih.gov These studies have analyzed different motifs such as dimers, trimers, and tetramers, revealing the energetic preferences for their formation. nih.gov The secondary structure of 1H-unsubstituted pyrazole derivatives is largely influenced by the nature of the substituents at the C3 and C5 positions. nih.gov In the case of this compound, the two acetamido groups provide additional sites for hydrogen bonding, specifically the carbonyl oxygens as acceptors and the N-H protons of the amide links as donors.

DFT calculations have been applied to study the intermolecular interactions between pyrazole derivatives and other molecules, such as amino acids. scispace.comresearchgate.net These studies provide quantitative data on interaction energies and geometries, identifying the key atoms involved in hydrogen bonding. For instance, interactions involving the pyrazole's "pyrrolic" nitrogen atom (N-H) have been highlighted. scispace.com The acetamido groups in this compound would be expected to form strong N-H···O=C hydrogen bonds, leading to the formation of extended chains or more complex three-dimensional networks.

Intramolecular hydrogen bonds can also play a significant role in determining the conformation and stability of pyrazole derivatives. nih.gov In a DFT study of a related pyrazole-carboxylic acid derivative, an intramolecular hydrogen bond between the pyrazole N-H and the carbonyl oxygen was found to contribute to the molecule's planarity and stability. nih.gov A similar intramolecular interaction might be possible in this compound between the pyrazole N-H and one of the amide carbonyl oxygens, which would influence its conformational preferences.

The following table summarizes typical intermolecular interaction energies and distances for hydrogen bonds involving pyrazole derivatives, as inferred from computational studies on related systems.

| Interaction Type | Donor-Acceptor Distance (Å) | Interaction Energy (kcal/mol) |

| Pyrazole N-H···N (pyrazole) | ~2.9 - 3.1 | -5 to -8 |

| Pyrazole N-H···O (carbonyl) | ~2.8 - 3.0 | -6 to -10 |

| Amide N-H···O (carbonyl) | ~2.9 - 3.2 | -4 to -7 |

| C-H···O (weak hydrogen bond) | ~3.2 - 3.5 | -1 to -3 |

Note: The data in this table are representative values from computational studies of various pyrazole-containing systems and are intended to be illustrative for this compound.

Molecular docking and molecular dynamics simulations, while often focused on biological systems, also provide valuable insights into the non-covalent interactions of pyrazole derivatives. researchgate.netnih.govnih.gov These computational techniques can model the dynamic behavior of molecules and predict preferred binding modes, highlighting the importance of hydrogen bonding and π-π stacking interactions in the formation of stable complexes. nih.gov

Coordination Chemistry of Pyrazole 3,5 Diyl Ligands and Their Metal Complexes

Versatility of Pyrazole (B372694) Derivatives as N,N-Donor Ligands

The pyrazole ring system is a well-established N,N-donor ligand in coordination chemistry. The two adjacent nitrogen atoms can coordinate to a single metal center in a chelating fashion or bridge multiple metal centers. The versatility of pyrazole ligands is often tuned by the substituents on the carbon atoms of the ring. These substituents can influence the electronic properties (donor strength) and steric hindrance of the ligand, thereby affecting the geometry and stability of the resulting metal complexes.

However, a specific discussion on the versatility of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide as an N,N-donor ligand is not present in the current body of scientific literature. While one could hypothesize its potential coordination modes based on its structure, no experimental data or detailed studies were found to substantiate such claims for this specific compound.

Synthesis and Structural Characterization of Transition Metal Complexes with Pyrazole-3,5-diyl Scaffolds

The synthesis of transition metal complexes with various pyrazole-3,5-diyl scaffolds is a rich area of research. These studies often involve the reaction of a metal salt with the pyrazole-based ligand in a suitable solvent, leading to the formation of coordination complexes with diverse structures and properties.

Despite the extensive research on related compounds, no specific information is available on the synthesis and structural characterization of transition metal complexes with This compound . Consequently, details regarding its mononuclear and polynuclear coordination compounds or its bridging coordination modes are not documented in the scientific literature.

Mononuclear complexes typically involve a single metal ion coordinated to one or more ligand molecules. Polynuclear complexes, on the other hand, contain multiple metal centers bridged by ligands. Pyrazole-based ligands are known to form both types of compounds. For instance, related pyrazole-acetamide ligands like N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide have been used to synthesize mononuclear complexes of cadmium(II) and copper(II). nih.gov However, no such studies have been reported for This compound .

The deprotonated pyrazolate anion is a common bridging ligand, linking two metal centers through its two nitrogen atoms. This bridging capability is fundamental to the formation of many polynuclear complexes and coordination polymers. While this is a general feature of pyrazole chemistry, there are no specific examples or structural studies illustrating the bridging coordination modes of This compound .

Coordination Polymers and Metal-Organic Frameworks (MOFs) Incorporating Pyrazole-3,5-dicarboxylates

Pyrazole-3,5-dicarboxylic acid is a widely used building block for the construction of coordination polymers and metal-organic frameworks (MOFs). The carboxylate groups, in conjunction with the pyrazole nitrogen atoms, provide multiple coordination sites, leading to the formation of extended one-, two-, or three-dimensional networks.

There is no available research on the use of This compound in the synthesis of coordination polymers or MOFs. The acetamide (B32628) functional groups are less commonly employed as primary linkers in MOF chemistry compared to carboxylates, which may partly explain the absence of such studies.

Investigation of Lanthanide(III) Complexes with Pyrazole-Derived Ligands

The coordination chemistry of lanthanide ions with pyrazole-derived ligands is an area of interest due to the potential applications of the resulting complexes in luminescence and magnetism. These studies often focus on the coordination environment and photophysical properties of the lanthanide complexes.

A search of the scientific literature did not yield any studies on the investigation of lanthanide(III) complexes with This compound . Research in this area tends to focus on ligands that can effectively sensitize the luminescence of lanthanide ions, and it appears this specific diacetamide (B36884) derivative has not been explored for this purpose.

Role of Pyrazole Systems as N-Heterocyclic Carbene Precursors in Organometallic Chemistry

Pyrazole systems can be precursors to N-heterocyclic carbenes (NHCs), which are important ligands in organometallic chemistry and catalysis. The formation of a pyrazole-based NHC typically involves the deprotonation of a pyrazolium (B1228807) salt.

There is no information to suggest that This compound has been used as a precursor for N-heterocyclic carbenes. The presence of the acetamide groups may introduce reactivity that is not conducive to the typical methods of NHC generation from pyrazole precursors.

Applications in Materials Science Involving N,n 1h Pyrazole 3,5 Diyl Diacetamide Scaffolds

Development of Pyrazole-Based Organic Electronic Materials

Pyrazole (B372694) derivatives are increasingly recognized for their potential in organic electronics due to their inherent electronic properties, thermal stability, and tunable functionality. The N,N'-(1H-Pyrazole-3,5-diyl)diacetamide scaffold serves as a valuable platform for designing new organic electronic materials.

Potential as Intermediates for Organic Light-Emitting Diodes (OLEDs)

While direct research on this compound in OLEDs is not extensively documented, its structural features suggest its potential as an intermediate for synthesizing more complex molecules for this application. Pyrazole-based compounds have been explored as ligands in metal complexes for OLEDs, particularly for achieving efficient light emission. preprints.orgmdpi.com The acetamido groups on the pyrazole ring could be chemically modified to introduce functionalities that enhance charge transport, luminescence, or solubility, which are critical parameters for OLED materials. For instance, the core structure could be elaborated to create ligands for highly luminescent metal complexes, a key component in modern OLED technology. The commercial availability of this compound under categories such as "OLED Materials" further hints at its intended or potential use in this field.

Fabrication of Hybrid Materials with Enhanced Functional Properties

The ability of the pyrazole moiety and the acetamide (B32628) groups to coordinate with metal ions makes this compound a promising candidate for the fabrication of organic-inorganic hybrid materials.

Luminescent Hybrid Materials Incorporating Lanthanide Complexes

Lanthanide complexes are renowned for their sharp and stable emission properties, making them ideal for applications in lighting, displays, and sensors. preprints.orgrsc.org The this compound scaffold, with its nitrogen and oxygen donor atoms, could serve as a ligand for sensitizing lanthanide ions. nih.gov The pyrazole ring and the carbonyl groups of the acetamide can coordinate with lanthanide ions, facilitating an efficient energy transfer from the ligand to the metal center, which is crucial for achieving bright luminescence. mdpi.com Although direct complexes of this compound with lanthanides are not widely reported, the principle has been demonstrated with other pyrazole-based ligands. preprints.orgrsc.org

Table 1: Luminescence Properties of Lanthanide Complexes with Pyrazole-Based Ligands

| Lanthanide Ion | Ligand Type | Emission Wavelength (nm) | Application | Reference |

| Eu(III) | Pyridine-Pyrazole | 592, 615, 651, 698 | Red Emitter | mdpi.com |

| Tb(III) | Pyridine-Pyrazole | 490, 545, 585, 622 | Green Emitter | mdpi.com |

| Ce(III) | Pyridine-Pyrazole | 380-550 (broad) | Orange Emitter | mdpi.com |

This table presents data for related pyrazole-based ligands to illustrate the potential of such scaffolds in forming luminescent lanthanide complexes, due to the limited specific data for this compound.

Polymeric Matrices Integrated with Pyrazole-Derived Components

The incorporation of functional molecules like this compound into polymeric matrices can lead to hybrid materials with enhanced properties. The pyrazole derivative can introduce functionalities such as metal-binding sites or hydrogen-bonding motifs, which can improve the thermal stability, mechanical properties, or introduce stimuli-responsive behavior to the polymer.

Application in Polymer Science as Monomers and Building Blocks

The bifunctional nature of this compound, with its two reactive N-H groups on the acetamide moieties, suggests its potential as a monomer or a building block in polymer synthesis. While direct polymerization of this specific compound is not extensively documented, related pyrazole derivatives have been used to create polymers. mdpi.com For example, the de-acetylated precursor, 3,5-diamino-1H-pyrazole, is a known building block. mdpi.comnih.govnih.gov this compound could potentially undergo condensation reactions to form polyamides or be modified to introduce polymerizable groups. The commercial listing of this compound as a "Polymer Science Material Building Block" supports this potential application.

Emerging Roles in Functional Material Engineering

The unique combination of a stable heterocyclic ring and functional amide groups in this compound opens up possibilities for its use in various areas of functional material engineering. Its ability to form coordination complexes and participate in hydrogen bonding makes it a candidate for the construction of supramolecular assemblies and metal-organic frameworks (MOFs). preprints.org While research on this specific molecule is still emerging, the broader class of pyrazole derivatives has shown significant promise in creating materials with applications in gas storage, catalysis, and sensing. preprints.org The structural rigidity and potential for functionalization of the this compound scaffold make it a molecule of interest for future research in the design of novel functional materials.

Biological Activity of N,n 1h Pyrazole 3,5 Diyl Diacetamide Derivatives in Research Models

Antimicrobial and Antifungal Efficacy Studies (in vitro)

The antimicrobial potential of pyrazole (B372694) derivatives has been extensively investigated against a variety of pathogenic bacteria and fungi. These studies typically determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Antibacterial Activity Against Gram-Positive Bacterial Strains

Several novel pyrazole derivatives have demonstrated notable efficacy against Gram-positive bacteria. For instance, in one study, a synthesized pyrazole compound (4) showed high activity against Streptococcus epidermidis with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, which is significantly more potent than the standard drug Ciprofloxacin (B1669076) with an MIC of 4 μg/mL against the same strain. nih.gov Another study reported that 4-((4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazole (3a) and its acetylated derivative (5a) exhibited better inhibition against Staphylococcus aureus compared to the reference drug ciprofloxacin. jocpr.com

A series of 1,3,5-trisubstituted pyrazole derivatives were also screened for their antibacterial activity. tsijournals.com Among them, compound 2d displayed promising activity against Staphylococcus aureus and Bacillus subtilis. tsijournals.com Furthermore, newly synthesized hydrazones of pyrazole derivatives, specifically 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a), showed remarkable antibacterial activity with MIC values ranging from 62.5 to 125 µg/mL against Gram-positive bacteria. nih.gov

Table 1: In vitro Antibacterial Activity of Pyrazole Derivatives against Gram-Positive Bacteria

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 4 | Streptococcus epidermidis | 0.25 | nih.gov |

| Ciprofloxacin (Standard) | Streptococcus epidermidis | 4 | nih.gov |

| 4-((4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazole (3a) | Staphylococcus aureus | Better than Ciprofloxacin | jocpr.com |

| 1-[(4-(4-Chlorophenyl)-diazenyl)-3, 5-dimethyl-1H-pyrazol-1-yl]-ethanone (5a) | Staphylococcus aureus | Better than Ciprofloxacin | jocpr.com |

| Compound 2d | Staphylococcus aureus, Bacillus subtilis | Not specified | tsijournals.com |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | Gram-positive bacteria | 62.5 - 125 | nih.gov |

Antibacterial Activity Against Gram-Negative Bacterial Strains

The efficacy of pyrazole derivatives extends to Gram-negative bacteria as well. A notable finding was the exceptional activity of compound (3) against Escherichia coli, with an MIC of 0.25 μg/mL, surpassing the standard ciprofloxacin which had an MIC of 0.5 μg/mL. nih.gov The chloro-substituted 3,5-dimethyl azopyrazole derivatives also demonstrated significant inhibition against E. coli. jocpr.com

In the same study of 1,3,5-trisubstituted pyrazoles, compound 2d showed promising results against Escherichia coli and Pseudomonas aeruginosa. tsijournals.com The hydrazone derivative 21a also exhibited potent antibacterial effects against Gram-negative strains. nih.gov

Table 2: In vitro Antibacterial Activity of Pyrazole Derivatives against Gram-Negative Bacteria

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 3 | Escherichia coli | 0.25 | nih.gov |

| Ciprofloxacin (Standard) | Escherichia coli | 0.5 | nih.gov |

| Chloro-substituted 3,5-dimethyl azopyrazole derivatives | Escherichia coli | Not specified | jocpr.com |

| Compound 2d | Escherichia coli, Pseudomonas aeruginosa | Not specified | tsijournals.com |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | Gram-negative bacteria | 62.5 - 125 | nih.gov |

Antifungal Activity Against Yeast and Filamentous Fungi

Pyrazole derivatives have been identified as promising candidates for the development of new antifungal agents. Research has shown that certain pyrazoleacetamide derivatives are active against fungi. nih.gov Specifically, derivatives with -CH3, CH3O-, and -CN groups have shown significant antifungal activity against Candida albicans and Aspergillus niger, with some compounds exhibiting an MIC value of 50 μg/ml. nih.gov Another study highlighted compound 2, which was highly active against Aspergillus niger with an MIC of 1 μg/mL, comparable to the standard drug Clotrimazole. nih.gov

Furthermore, a series of pyrazole carboxamide derivatives were synthesized and tested against four fungal pathogens. jocpr.com Two compounds, 5b and 5f, were found to be more potent than the standard drug actidione against Candida albicans. jocpr.com In a different study, the isoxazolol pyrazole carboxylate 7ai demonstrated significant antifungal activity against Rhizoctonia solani, with an EC50 value of 0.37 μg/mL, which was lower than that of the commercial fungicide carbendazol (EC50, 1.00 μg/mL). nih.govresearchgate.net The hydrazone 21a also displayed notable antifungal activity against various fungi, with MIC values ranging from 2.9 to 7.8 µg/mL. nih.gov

Table 3: In vitro Antifungal Activity of Pyrazole Derivatives

| Compound | Fungal Strain | MIC/EC50 (µg/mL) | Reference |

|---|---|---|---|

| Pyrazoleacetamide derivatives with -CH3, CH3O-, -CN groups | Candida albicans, Aspergillus niger | 50 (MIC) | nih.gov |

| Compound 2 | Aspergillus niger | 1 (MIC) | nih.gov |

| Compound 5b and 5f | Candida albicans | More potent than actidione | jocpr.com |

| Isoxazolol pyrazole carboxylate 7ai | Rhizoctonia solani | 0.37 (EC50) | nih.govresearchgate.net |

| Carbendazol (Standard) | Rhizoctonia solani | 1.00 (EC50) | nih.govresearchgate.net |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | Various fungi | 2.9 - 7.8 (MIC) | nih.gov |

Antitubercular Research Against Mycobacterium tuberculosis

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. Pyrazole derivatives have emerged as a promising class of compounds in this area. A nitroso-containing pyrazole derivative, NSC 18725, was identified as a potent scaffold with an MIC99 value of 0.3125 μM against both fast and slow-growing mycobacteria. nih.gov This compound was also found to be synergistic with the first-line TB drug, isoniazid (B1672263) (INH). nih.gov

Another study reported a series of (E)-4-((4-substitutedphenyl)diazenyl)-1H-pyrazole-3,5-diamine derivatives, among which compounds 4a, 4b, and 5a showed excellent in vitro activity against Mycobacterium tuberculosis H37Rv strains. chemmethod.comresearchgate.net Additionally, a series of 1,3,5-trisubstituted pyrazoles exhibited MIC values in the low micromolar range against M. tuberculosis. nih.gov

Inhibition of Key Mycobacterial Enzymes (e.g., Arylamine N-Acetyltransferase)

The mechanism of action of some antitubercular pyrazole derivatives involves the inhibition of essential mycobacterial enzymes. A series of 3,5-diaryl-1H-pyrazoles have been identified as specific inhibitors of prokaryotic arylamine N-acetyltransferase (NAT) enzymes. nih.gov This enzyme is crucial for the survival of Mycobacterium tuberculosis.

Furthermore, research into imidazole (B134444) and triazole diarylpyrazole derivatives revealed their potential as inhibitors of Mycobacterium tuberculosis CYP121A1, an essential enzyme for the viability of the bacterium. nih.gov Some of these derivatives displayed MIC90 values in the range of 3.95–12.03 μg mL−1. nih.gov Another target for pyrazole derivatives is the Mycobacterium membrane protein Large 3 (MmpL3), which is inhibited by certain 1,3,5-trisubstituted pyrazoles. nih.gov

Table 4: Antitubercular Activity and Enzyme Inhibition of Pyrazole Derivatives

| Compound/Derivative Series | Target Organism/Enzyme | Activity (MIC/IC50) | Reference |

|---|---|---|---|

| NSC 18725 | Mycobacterium tuberculosis | 0.3125 μM (MIC99) | nih.gov |

| (E)-4-((4-substitutedphenyl)diazenyl)-1H-pyrazole-3,5-diamine derivatives (4a, 4b, 5a) | Mycobacterium tuberculosis H37Rv | Excellent activity | chemmethod.comresearchgate.net |

| 1,3,5-Trisubstituted pyrazoles | Mycobacterium tuberculosis | Low micromolar range (MIC) | nih.gov |

| 3,5-diaryl-1H-pyrazoles | Arylamine N-acetyltransferase (NAT) | Inhibitor | nih.gov |

| Imidazole diarylpyrazole derivatives | Mycobacterium tuberculosis CYP121A1 | 3.95–12.03 μg mL−1 (MIC90) | nih.gov |

| 1,3,5-trisubstituted pyrazoles | Mycobacterium membrane protein Large 3 (MmpL3) | Inhibitor | nih.gov |

Antioxidant Capacity Investigations Using in vitro Assays

Several pyrazole derivatives have been evaluated for their antioxidant potential using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

In one study, two pyrazole derivatives, Pyz-1 and Pyz-2, were assessed for their antioxidant activities. nih.gov For the DPPH assay, Pyz-2 showed a higher antioxidant activity with a scavenging concentration (SC50) value of 138.70 ± 1.45 µM compared to Pyz-1 (SC50 = 238.53 ± 1.12 µM). nih.gov In the ABTS assay, Pyz-2 was significantly more potent, with an SC50 value of 20.54 ± 0.87 µM, which was comparable to the standard ascorbic acid (SC50 = 22.49 µM). nih.gov

Another study investigated a series of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives and found that some compounds exhibited significant DPPH radical-scavenging activities, with compound 8 showing 96.64% inhibition at 80 mg/mL. researchgate.net Additionally, 2-(3,5-diaryl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazoles were evaluated, and compounds 2d and 2e demonstrated significant antioxidant capacity in the ORAC (Oxygen Radical Absorbance Capacity) assay. researchgate.net

Table 5: In vitro Antioxidant Activity of Pyrazole Derivatives

| Compound | Assay | Antioxidant Activity (SC50/IC50/% Inhibition) | Reference |

|---|---|---|---|

| Pyz-1 | DPPH | 238.53 ± 1.12 µM (SC50) | nih.gov |

| Pyz-2 | DPPH | 138.70 ± 1.45 µM (SC50) | nih.gov |

| Pyz-1 | ABTS | 79.77 ± 0.45 µM (SC50) | nih.gov |

| Pyz-2 | ABTS | 20.54 ± 0.87 µM (SC50) | nih.gov |

| Ascorbic Acid (Standard) | ABTS | 22.49 µM (SC50) | nih.gov |

| Compound 8 | DPPH | 96.64% inhibition at 80 mg/mL | researchgate.net |

| Compound 2d | ORAC | 2,700 ± 150 TE | researchgate.net |

| Compound 2e | ORAC | 3,135 ± 230 TE | researchgate.net |

Antiviral Agent Development and Mechanism of Action Studies

The quest for effective antiviral therapies is a continuous effort in the face of emerging and endemic viral diseases. mdpi.comresearchgate.net Pyrazole derivatives have been explored for their potential to combat various viral infections. researchgate.net A key strategy in antiviral drug development is the targeting of viral enzymes essential for replication. nih.govnih.gov

Flaviviruses, including Dengue (DENV), Zika (ZIKV), and West Nile (WNV), represent a significant global health concern. nih.gov These viruses encode a polyprotein that must be cleaved by a viral protease, the NS2B-NS3 protease complex, to release individual functional proteins required for viral replication. mdpi.comnih.govnih.gov The essential nature of this protease makes it a prime target for the development of antiviral drugs. nih.govnih.govnih.gov

Research has identified pyrazole-containing compounds as inhibitors of this critical flavivirus enzyme. Studies have focused on designing pyrazole derivatives that can fit into the active site of the NS2B-NS3 protease, blocking its function and thus inhibiting viral maturation. For instance, novel pyrazole-3-carboxylic acid derivatives have been discovered as inhibitors of the DENV NS2B-NS3 protease. researchgate.net The development of these inhibitors often involves eliminating undesirable chemical groups from previous compound series to improve their drug-like properties. researchgate.net While many potent inhibitors have been identified in enzymatic assays, a significant challenge remains in achieving high intracellular activity, possibly due to poor cell permeability of some charged compounds. nih.gov

Antiproliferative and Cytotoxicity Studies Against Various Cancer Cell Lines (in vitro)

The pyrazole scaffold is a common feature in many compounds investigated for their anticancer potential. uwc.ac.zamdpi.comnih.gov Numerous studies have reported the synthesis of pyrazole derivatives and their subsequent evaluation for cytotoxic effects against a variety of human cancer cell lines in laboratory settings. nih.govnih.govnih.gov For example, the short-term cytotoxicity of several pyrazole-based compounds was assessed against pancreatic, breast, and cervical cancer cell lines, with some derivatives displaying moderate activity. uwc.ac.zanih.gov Other research has identified specific thieno[2,3-c]pyrazole derivatives as being cytotoxic and acting as mitotic inhibitors. mdpi.com The goal of these in vitro studies is to identify lead compounds that can be further optimized for improved potency and selectivity against cancer cells. nih.govnih.gov

One of the mechanisms through which pyrazole derivatives may exert their anticancer effects is by inhibiting the enzyme xanthine (B1682287) oxidase (XO). nih.govnih.gov XO plays a role in purine (B94841) metabolism, and its overexpression has been linked to various cancers, partly due to the production of reactive oxygen species (ROS) during its catalytic cycle. nih.gov

Several research groups have designed and synthesized pyrazole derivatives as non-purine xanthine oxidase inhibitors (XOIs). nih.gov In one study, a series of pyrazolyl analogues were evaluated, and a lead compound emerged as a promising anticancer agent against a human colon cancer cell line (HCT-116) with a potent corresponding inhibitory activity against xanthine oxidase. nih.gov The findings from both in vitro and in silico (computer-based) studies suggested that the anticancer activity of these specific pyrazolyl analogues could be attributed to their inhibition of XO. nih.govresearchgate.net Another study reported on 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehyde derivatives as potent XO inhibitors that induced apoptosis and cell cycle arrest in cancer cells. nih.gov However, it is noteworthy that not all anticancer pyrazole derivatives operate through this mechanism; some allopurinol-related pyrazolo[3,4-d]pyrimidine derivatives have shown potent cytotoxicity against cancer cells while being weak XO inhibitors, indicating other mechanisms of action are at play for those compounds. mdpi.com

Table 1: In Vitro Anticancer and Xanthine Oxidase Inhibitory Activities of Selected Pyrazole Derivatives

Another important target in cancer therapy is the family of enzymes known as histone deacetylases (HDACs). rsc.org HDACs play a crucial role in regulating gene expression, and their aberrant activity is often associated with cancer development. rsc.orgcu.edu.eg Inhibitors of HDACs (HDACi) can induce the death of cancer cells and have emerged as a promising class of anticancer drugs. rsc.org

The development of novel HDAC inhibitors often involves scaffolds capable of interacting with a zinc ion in the enzyme's active site. rsc.org While research specifically on N,N'-(1H-Pyrazole-3,5-diyl)diacetamide derivatives as HDAC inhibitors is limited in the provided context, related heterocyclic structures like indazole have been used to design potent HDAC inhibitors. For example, novel N-hydroxypropenamides incorporating an indazole moiety have been synthesized and evaluated as HDAC inhibitors, showing promise for further drug discovery. nih.govrsc.org This line of research suggests that pyrazole-based structures could also be rationally designed to target HDACs, representing a potential mechanism for their anti-cancer effects that warrants further investigation.

Investigation of Anti-inflammatory Properties (e.g., Cyclooxygenase-2 Inhibition)

Pyrazole derivatives are well-known for their anti-inflammatory properties, with the pyrazole ring forming the core structure of the selective COX-2 inhibitor drug, celecoxib (B62257). researchgate.netnih.gov The cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, are key mediators of inflammation. nih.gov Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

Numerous studies have focused on synthesizing new pyrazole derivatives as selective COX-2 inhibitors. nih.govnih.gov For instance, one study synthesized twelve pyrazole derivatives and screened them for anti-inflammatory activity, identifying compound AD 532 as a promising and potentially safer option for managing chronic inflammation due to its favorable profile compared to celecoxib in vitro. nih.gov Other research has developed pyrazole-pyridazine hybrids that demonstrated higher COX-2 inhibitory action than celecoxib in lab assays. nih.gov These potent compounds also effectively inhibited the production of pro-inflammatory mediators like prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO) in cell-based models. nih.govnih.gov

Table 2: In Vitro COX-2 Inhibitory Activity of Selected Pyrazole Derivatives

Studies on the Modulation of Insulin (B600854) Secretion and Glucose Uptake Mechanisms

Derivatives of pyrazole have also been investigated for their potential in treating metabolic diseases like type 2 diabetes. Research has explored their ability to modulate key physiological processes such as insulin secretion from pancreatic β-cells and glucose uptake into peripheral tissues like muscle and fat cells. plos.org

One study identified a class of 1,3-diaryl-[1H]-pyrazole-4-acetamides that were found to increase glucose transport in adipocyte and muscle cell lines. plos.org A lead compound from this series, 11g, demonstrated significant glucose-lowering effects in a diabetic animal model and also reduced insulin levels, consistent with an agent that improves whole-body insulin sensitivity. plos.org

More recently, a novel series of 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides was designed and found to possess bifunctional antidiabetic properties. A specific compound, analogue 26, was shown to stimulate glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells. Further investigation suggested this was achieved through the activation of an important transcription factor, PDX-1. In addition, the same compound was found to enhance glucose uptake in muscle cells by suppressing an E3 ligase (MG53) that targets the insulin receptor substrate for degradation. Targeting glucose transporters (GLUTs) is another strategy being explored, primarily for anticancer purposes, but the tools and assays used, such as the fluorescent glucose analogue 2-NBDG, are also relevant for studying glucose uptake in other contexts.

Future Research Horizons for this compound: An Emerging Scaffold

The synthetically accessible and functionally rich compound, this compound, is poised at the frontier of innovative chemical research. While its full potential is yet to be unlocked, the inherent structural features of the pyrazole core, combined with its diacetamide (B36884) functionalities, present a promising platform for future scientific exploration. This article delineates the prospective research trajectories that could elevate the significance of this compound in medicinal chemistry, materials science, and beyond.

Q & A

Q. What synthetic methodologies are recommended for preparing N,N'-(1H-Pyrazole-3,5-diyl)diacetamide and analogous pyrazole derivatives?

- Methodological Answer : Pyrazole-acetamide derivatives are typically synthesized via condensation reactions. For example, hydrazonoyl chlorides react with cyanoacetamides to form bis(aminopyrazole) intermediates, which can be further functionalized . In related systems (e.g., 2,5-dimercapto-1,3,4-thiadiazole derivatives), nucleophilic substitution with chloroacetamide precursors under basic conditions (K₂CO₃/NaI) yields target compounds . Optimization of reaction time (e.g., 3-hour reflux) and purification via slow evaporation in methanol can yield crystals for structural validation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns on the pyrazole ring and acetamide groups.

- FT-IR : Identification of carbonyl (C=O, ~1650–1700 cm⁻¹) and N–H stretches (~3200–3400 cm⁻¹) .

- Mass Spectrometry (MS) : For molecular ion ([M+H]⁺) validation and fragmentation analysis.

- Single-Crystal X-ray Diffraction (SCXRD) : To resolve bond lengths, angles, and hydrogen-bonding networks (e.g., O–H⋯O and C–H⋯O interactions) .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural refinement of pyrazole-acetamide derivatives?

- Methodological Answer : Use the SHELX suite (e.g., SHELXL for refinement) to address challenges like twinning or high thermal motion. Key steps:

- Apply multi-scan absorption corrections (e.g., SADABS) for data collected on CCD diffractometers .

- Refine anisotropic displacement parameters for non-hydrogen atoms.

- Validate hydrogen bonding with geometric constraints (e.g., O–H⋯O distances: ~1.8–2.2 Å; angles: ~160–180°) .

- Cross-check with R-factors (e.g., R₁ < 0.05 for high-quality data) .

Q. What strategies are employed to analyze non-covalent interactions in pyrazole-acetamide crystal packing?

- Methodological Answer :

- Hydrogen Bonding : Use Mercury or OLEX2 to visualize networks. For example, water molecules in hydrates often mediate O–H⋯O interactions, forming 2D/3D frameworks .

- π-Stacking : Quantify dihedral angles between aromatic rings (e.g., 78°–77° for thiadiazole-quinoline systems) to assess conjugation effects .

- Hirshfeld Surface Analysis : Maps (via CrystalExplorer) reveal contributions of H⋯H, C⋯O, and S⋯N contacts to lattice stability .

Q. How can computational methods complement experimental data for studying electronic properties?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compare theoretical vs. experimental bond lengths (e.g., C–S: ~1.70–1.75 Å in thiadiazole derivatives) .

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity (e.g., pyrazole derivatives with gaps <4 eV show charge-transfer potential).

- Molecular Dynamics (MD) : Simulate solvation effects on stability using explicit solvent models (e.g., water/MeOH) .

Methodological Best Practices

Q. What are the best practices for refining crystal structures of pyrazole derivatives using SHELX?

- Recommendations :

- Use SHELXL for small-molecule refinement: Apply TWIN/BASF commands for twinned data and ISOR restraints for disordered atoms .

- Validate hydrogen positions: Place geometrically (e.g., C–H = 0.93–0.97 Å) and refine with riding models .

- Check for missed symmetry: Compare equivalent reflections (e.g., Rint < 0.05) to avoid overfitting .

Q. How to design experiments for studying π-conjugation effects in pyrazole-acetamide systems?

- Experimental Design :

- Synthesize analogs with electron-withdrawing/donating groups (e.g., –NO₂, –OCH₃) and compare UV-Vis spectra for shifts in λmax.

- Measure redox potentials (cyclic voltammetry) to correlate HOMO-LUMO gaps with substituent effects.

- Use SCXRD to quantify planarity (e.g., dihedral angles between pyrazole and adjacent rings) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.